(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)27-11-9-26(10-12-27)16-5-6-17(25-24-16)28-8-7-23-13-28/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWARMIDYFDANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone , often referred to as compound 1 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 370.4 g/mol. The structure includes several key moieties:
- Piperazine ring : Known for enhancing binding affinity to biological targets.
- Imidazole and pyridazine rings : These heterocycles are often involved in enzyme inhibition and receptor modulation.
- Trifluoromethyl phenyl group : This substituent can influence lipophilicity and bioactivity.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole and pyridazine rings can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. Preliminary studies suggest that compound 1 may act as an inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2), a target implicated in various cancer pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, such as MCF-7, with an IC50 value indicating significant cytotoxicity . Additionally, animal models showed that treatment with compound 1 resulted in suppressed tumor growth, suggesting its effectiveness as a therapeutic agent against certain malignancies .
Anti-Tubercular Activity
Research has also explored the anti-tubercular properties of derivatives related to compound 1. For instance, similar compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, indicating a potential role in tuberculosis treatment . The structural similarities suggest that compound 1 may share these anti-mycobacterial properties.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds structurally related to compound 1:
| Study | Compound | Activity | IC50/IC90 Values |
|---|---|---|---|
| Ribeiro Morais et al. (2023) | Compound 1 | Anticancer | IC50: 25.72 μM |
| Anti-Tubercular Study (2020) | Derivative A | Anti-TB | IC90: 3.73 - 4.00 μM |
| In Silico Study (2023) | Compound 1 | Various predictions | - |
These studies indicate that modifications in the molecular structure can significantly affect biological activity, emphasizing the importance of structure-activity relationship (SAR) analyses.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibit anticancer properties. Studies have demonstrated:
- Mechanism of Action : These compounds can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound was shown to have significant activity against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil .
| Compound | Target Cancer Cell Line | IC50 Value |
|---|---|---|
| Example A | MCF-7 (Breast) | 5.71 μM |
| Example B | HepG2 (Liver) | 12.34 μM |
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant effects. Similar derivatives have been evaluated for their ability to protect against seizures in animal models:
- Case Study : A derivative exhibited a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating promising anticonvulsant activity .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesis begins with the formation of imidazole and pyridazine intermediates.
- Coupling Reactions : These intermediates are coupled with piperazine and trifluoromethyl phenyl derivatives under controlled conditions.
- Purification Techniques : Final products are purified using crystallization or chromatography to ensure high purity levels suitable for pharmacological testing.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues from Patents and Syntheses
Compound A : (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone (EP 1 926 722 B1 )
- Core Features: Piperazine substituted with an ethyl group. Benzoimidazole-pyridine scaffold linked to a trifluoromethylphenylamino group.
- Key Differences :
- The benzoimidazole-pyridine system replaces the pyridazine-imidazole moiety in the target compound.
- The ethyl-piperazine substitution may enhance lipophilicity compared to the unsubstituted piperazine in the target.
- Implications :
- Such substitutions in piperazine derivatives are often designed to optimize receptor binding or pharmacokinetic properties.
Compound B : 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Dissertation )
- Core Features :
- Benzoimidazole linked to a piperazine-methoxybenzylpyridyl system.
- Key Differences :
- The 4-methoxybenzyl group introduces steric bulk and electron-donating effects, unlike the trifluoromethylphenyl group in the target compound.
- Pharmacological Relevance :
Compound C : 1-[3-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-(phenylthio)-1-propanone (CAS 931075-56-8 )
- Core Features: Benzimidazole-piperidine core with a phenylthio-propanone chain.
- Key Differences: The phenylthio group enhances sulfur-mediated interactions, absent in the target compound.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Features
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Coupling of pyridazine derivatives with imidazole via Buchwald-Hartwig amination or nucleophilic substitution .
- Step 2 : Piperazine ring functionalization using a carbonyl linker (e.g., Friedel-Crafts acylation) under anhydrous conditions .
- Step 3 : Final purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization .
- Optimization : Monitor intermediates using TLC and adjust reaction time/temperature (e.g., 80–100°C for imidazole coupling) .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
- Key Techniques :
- NMR : Look for characteristic signals:
- 1H NMR : Imidazole protons (δ 7.5–8.5 ppm), trifluoromethyl group (singlet, δ ~3.9 ppm) .
- 13C NMR : Carbonyl carbon (δ ~165–170 ppm), pyridazine carbons (δ 140–160 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CF3 group) .
- X-ray Crystallography : Resolve piperazine ring conformation and intermolecular interactions .
Q. What preliminary assays are recommended to screen for biological activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or GPCRs (e.g., histamine receptors) using fluorescence polarization .
- Antimicrobial activity : Disk diffusion assays (MIC determination) against Gram-positive/negative strains .
- Cellular assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Approach :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Solubility adjustment : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies in cell-based assays due to poor aqueous solubility .
- Replicate synthesis : Confirm compound purity (>95% by HPLC) to rule out batch-to-batch variability .
Q. What computational strategies are effective for predicting SAR (structure-activity relationships)?
- Methods :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., H1/H4 histamine receptors) .
- QSAR modeling : Train models on analogs (e.g., imidazole-pyridazine hybrids) to predict logP, pKa, and binding affinity .
- Key Parameters : Focus on substituent effects (e.g., trifluoromethyl group’s electron-withdrawing properties) .
Q. How can metabolic stability and pharmacokinetic properties be assessed in preclinical studies?
- Protocols :
- In vitro microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
Critical Challenges and Solutions
- Synthetic Challenge : Low yield in imidazole-pyridazine coupling.
- Fix : Use Pd(OAc)2/Xantphos catalyst system and degas solvents to prevent oxidation .
- Bioassay Artifacts : False positives in kinase inhibition due to aggregation.
- Fix : Add 0.01% Tween-20 to assay buffer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
